4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide
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Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a trifluoromethyl group, and a butanamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine core. The acetamido group can be introduced through acetylation reactions, while the thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
The final step involves coupling the pyridazine-thioether intermediate with 4-(trifluoromethyl)phenylbutanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridazine ring can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-11(25)21-14-8-9-16(24-23-14)27-10-2-3-15(26)22-13-6-4-12(5-7-13)17(18,19)20/h4-9H,2-3,10H2,1H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUUCOCSUJZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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